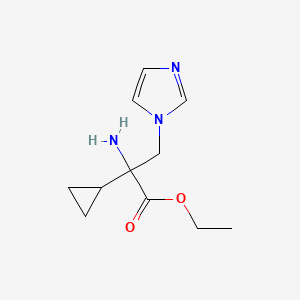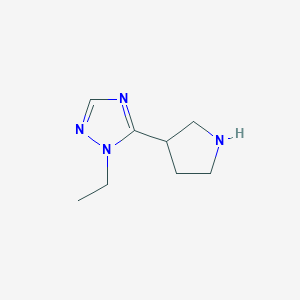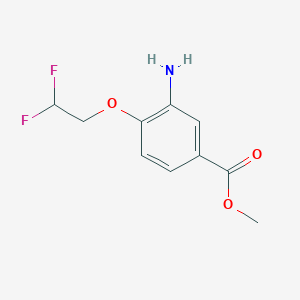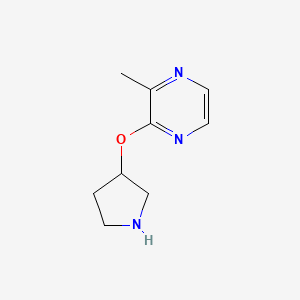
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine is a chemical compound with the molecular formula C9H14N3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a pyrrolidine ring attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine typically involves the reaction of 2-methyl-3-hydroxypyrazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to scalable production of this compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with reduced nitrogen functionalities.
Applications De Recherche Scientifique
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyrazine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(methylthio)pyrazine: A related compound with a sulfur-containing substituent.
2-Methyl-3-(methoxypyrazine): Features a methoxy group instead of a pyrrolidine ring.
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to the presence of both a pyrrolidine ring and a pyrazine moiety, which confer distinct chemical and biological properties. The combination of these structural features allows for versatile interactions with various targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-methyl-3-pyrrolidin-3-yloxypyrazine |
InChI |
InChI=1S/C9H13N3O/c1-7-9(12-5-4-11-7)13-8-2-3-10-6-8/h4-5,8,10H,2-3,6H2,1H3 |
Clé InChI |
UPDKPJQHXZEPRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


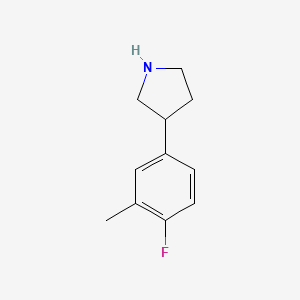
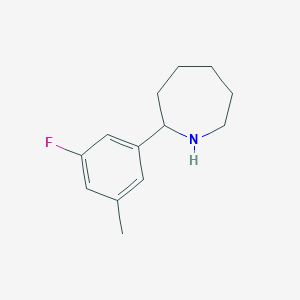
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
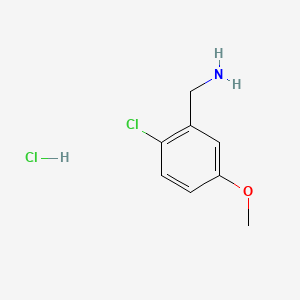
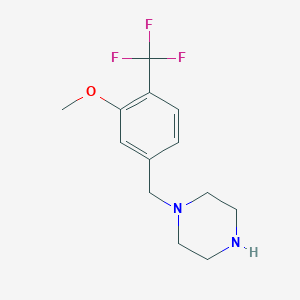

![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)



